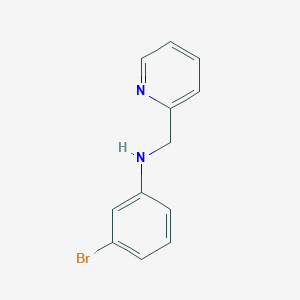
Oxoborinic acid hydrate lead
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boric acid (HBO2), lead(2+) salt, monohydrate (8CI,9CI) is a chemical compound with the molecular formula BHO2·H2O·Pb. It is also known as lead(II) metaborate monohydrate. This compound is a combination of boric acid and lead, forming a salt that includes one molecule of water. It is primarily used in various industrial and research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of boric acid (HBO2), lead(2+) salt, monohydrate typically involves the reaction of boric acid with lead(II) oxide or lead(II) acetate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired monohydrate salt. The general reaction can be represented as: [ \text{Boric acid} + \text{Lead(II) oxide} \rightarrow \text{Boric acid (HBO2), lead(2+) salt, monohydrate} ]
Industrial Production Methods
In industrial settings, the production of boric acid (HBO2), lead(2+) salt, monohydrate involves large-scale reactions using high-purity reagents. The process includes the dissolution of boric acid and lead(II) oxide in water, followed by crystallization and purification steps to obtain the monohydrate form. The reaction conditions are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
Boric acid (HBO2), lead(2+) salt, monohydrate undergoes various chemical reactions, including:
Oxidation: The lead component can undergo oxidation reactions, forming lead(IV) compounds.
Reduction: The compound can be reduced to form lead(0) or other lower oxidation state lead compounds.
Substitution: The boric acid component can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Lead(IV) oxide and other lead(IV) compounds.
Reduction: Metallic lead and lead(II) compounds.
Substitution: Various borate esters and derivatives.
科学的研究の応用
Boric acid (HBO2), lead(2+) salt, monohydrate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems, including its toxicity and interaction with biological molecules.
Medicine: Studied for its potential use in medical treatments, particularly in areas where lead compounds are relevant.
作用機序
The mechanism of action of boric acid (HBO2), lead(2+) salt, monohydrate involves its interaction with various molecular targets. The lead component can interact with enzymes and proteins, potentially inhibiting their function. The boric acid component can form complexes with other molecules, affecting their stability and reactivity. These interactions can lead to various biological and chemical effects, depending on the specific context and conditions .
類似化合物との比較
Similar Compounds
Lead(II) acetate: Another lead(II) compound with different chemical properties and applications.
Boric acid: The parent compound of boric acid (HBO2), lead(2+) salt, monohydrate, used in various industrial and research applications.
Lead(II) oxide: A common lead compound used in the synthesis of boric acid (HBO2), lead(2+) salt, monohydrate.
Uniqueness
Boric acid (HBO2), lead(2+) salt, monohydrate is unique due to its combination of boric acid and lead, resulting in distinct chemical properties and reactivity. Its monohydrate form also provides specific advantages in terms of stability and solubility compared to other lead and boric acid compounds .
特性
分子式 |
BH3O3Pb |
|---|---|
分子量 |
269 g/mol |
InChI |
InChI=1S/BHO2.H2O.Pb/c2-1-3;;/h2H;1H2; |
InChIキー |
VIMKPVGKIMHGJX-UHFFFAOYSA-N |
正規SMILES |
B(=O)O.O.[Pb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Boronic acid, [4-(2-ethoxyethyl)phenyl]-](/img/structure/B12096592.png)







![N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide](/img/structure/B12096627.png)



